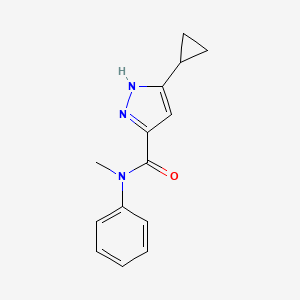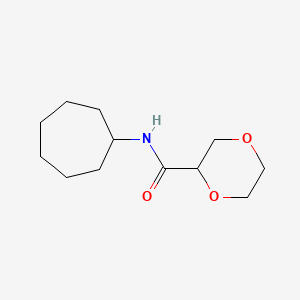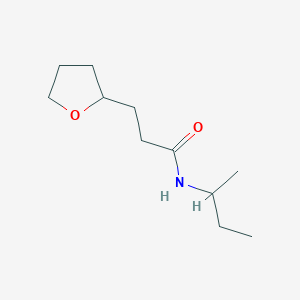
N-butan-2-yl-3-(oxolan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-3-(oxolan-2-yl)propanamide, also known as Pregabalin, is a medication used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. It was first approved by the FDA in 2004 and has since become a widely prescribed medication. Despite its widespread use, there is still much to learn about its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-butan-2-yl-3-(oxolan-2-yl)propanamide is not fully understood, but it is thought to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. N-butan-2-yl-3-(oxolan-2-yl)propanamide also increases the production of GABA, an inhibitory neurotransmitter that reduces neuronal excitability.
Biochemical and Physiological Effects
N-butan-2-yl-3-(oxolan-2-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, and to increase the production of GABA. N-butan-2-yl-3-(oxolan-2-yl)propanamide has also been shown to reduce the activity of nociceptive neurons in the dorsal horn of the spinal cord, which are involved in pain signaling. In addition, N-butan-2-yl-3-(oxolan-2-yl)propanamide has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
N-butan-2-yl-3-(oxolan-2-yl)propanamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying pain signaling and anxiety disorders. N-butan-2-yl-3-(oxolan-2-yl)propanamide is also relatively easy to synthesize and has a long half-life, which allows for sustained exposure in experiments. However, N-butan-2-yl-3-(oxolan-2-yl)propanamide has some limitations for lab experiments. It can be expensive to produce, and its efficacy can vary depending on the specific model used.
Orientations Futures
There are several future directions for research on N-butan-2-yl-3-(oxolan-2-yl)propanamide. One area of interest is the development of more efficient synthesis methods, which could reduce the cost of producing N-butan-2-yl-3-(oxolan-2-yl)propanamide. Another area of interest is the identification of new medical conditions that N-butan-2-yl-3-(oxolan-2-yl)propanamide may be effective in treating. Additionally, there is a need for more research on the long-term effects of N-butan-2-yl-3-(oxolan-2-yl)propanamide use, particularly in patients with pre-existing medical conditions. Finally, there is a need for more research on the specific mechanisms of action of N-butan-2-yl-3-(oxolan-2-yl)propanamide, which could lead to the development of more targeted therapies.
Méthodes De Synthèse
The synthesis of N-butan-2-yl-3-(oxolan-2-yl)propanamide involves the condensation of 3-aminopropionic acid with methylamine and isobutyl acrylate. This reaction produces the intermediate N-methyl-3-(2-methylpropyl)butanamide, which is then cyclized with 2,2-dimethylpropanal and sodium cyanoborohydride to form N-butan-2-yl-3-(oxolan-2-yl)propanamide. This multi-step process has been optimized to produce high yields of pure N-butan-2-yl-3-(oxolan-2-yl)propanamide.
Applications De Recherche Scientifique
N-butan-2-yl-3-(oxolan-2-yl)propanamide has been the subject of numerous scientific studies, which have explored its efficacy in treating various medical conditions. One study found that N-butan-2-yl-3-(oxolan-2-yl)propanamide was effective in reducing pain associated with fibromyalgia, while another study found that it was effective in treating diabetic neuropathy. N-butan-2-yl-3-(oxolan-2-yl)propanamide has also been shown to be effective in treating anxiety disorders, with one study finding that it was more effective than placebo in reducing anxiety symptoms.
Propriétés
IUPAC Name |
N-butan-2-yl-3-(oxolan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-9(2)12-11(13)7-6-10-5-4-8-14-10/h9-10H,3-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURIIPWACIXBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-3-(oxolan-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B7517493.png)

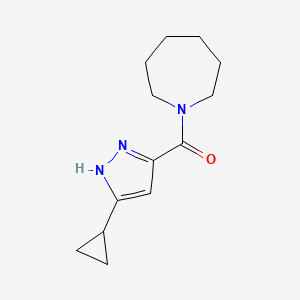
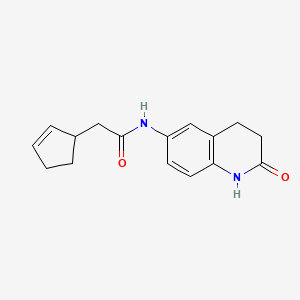
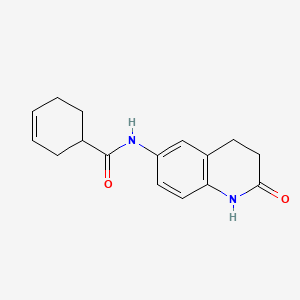
![[1-(3,4-Dichlorobenzoyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone](/img/structure/B7517532.png)

